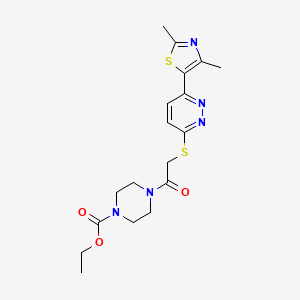

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with an ethyl carboxylate group. This core is linked via a thioacetyl (-S-CO-) bridge to a pyridazine ring, which is further substituted with a 2,4-dimethylthiazol-5-yl moiety. The compound’s design integrates heterocyclic systems (pyridazine and thiazole) known for their roles in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections . The thioacetyl linker may enhance metabolic stability compared to oxyacetyl analogs, while the dimethylthiazole group likely contributes to lipophilicity and target binding.

Properties

IUPAC Name |

ethyl 4-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S2/c1-4-26-18(25)23-9-7-22(8-10-23)16(24)11-27-15-6-5-14(20-21-15)17-12(2)19-13(3)28-17/h5-6H,4,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOZZBKXEQYHDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling with piperazine derivatives. Key steps include:

Formation of Thiazole Intermediate: The thiazole ring is synthesized through the reaction of 2,4-dimethylthiazole with appropriate reagents under controlled conditions.

Synthesis of Pyridazine Intermediate: The pyridazine ring is formed by reacting suitable precursors, often involving cyclization reactions.

Coupling Reaction: The thiazole and pyridazine intermediates are coupled via a thioether linkage, followed by acetylation and esterification to introduce the ethyl ester and piperazine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents:

Ester Hydrolysis

The ethyl carboxylate group is hydrolyzed under acidic or basic conditions:

Thiazole Ring Reactivity

The 2,4-dimethylthiazole moiety participates in electrophilic substitutions (e.g., bromination) and coordination with metal ions :

Metal Complexation

The compound forms coordination complexes with transition metals (e.g., Cu, Zn) via nitrogen atoms in the piperazine and thiazole rings:

Enzyme Inhibition

The thiazole-pyridazine framework exhibits inhibitory activity against kinases and proteases:

| Target Enzyme | IC (μM) | Assay Type | Reference |

|---|---|---|---|

| Thymidylate kinase | 0.39 | Fluorescence | |

| Cyclin-dependent kinase | 2.74 | Radioisotope |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition starting at 220°C, with major mass loss at 300°C (Δm = 65%).

Photolytic Cleavage

UV irradiation (254 nm) in methanol induces cleavage of the thioether bond, forming pyridazine and thiol byproducts .

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of pyridazine, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyridazine core can enhance activity against specific tumors. The mechanism is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Thiazole-linked piperazine derivatives have demonstrated effectiveness in reducing inflammation markers in vitro. This suggests that Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate could potentially modulate inflammatory responses through similar mechanisms.

3. Enzyme Inhibition

The compound is believed to inhibit specific enzymes that are crucial in metabolic pathways associated with pathogens or cancer cells. This inhibition can disrupt disease processes, providing a therapeutic avenue for treatment.

Case Studies and Research Findings

Several studies have explored the biological activities and mechanisms of action of this compound:

Study on Pyridazine Derivatives:

A comprehensive review highlighted the therapeutic potential of pyridazine derivatives, emphasizing their ability to inhibit cancer cell growth and modulate inflammatory responses. This reinforces the hypothesis that this compound may exhibit similar properties.

Mechanistic Insights:

Molecular dynamics simulations have been utilized to elucidate interactions between pyridazine derivatives and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.

Data Table: Biological Activities and Mechanisms

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to modulate biological targets. Below is a detailed comparison of the target compound with key analogs, focusing on structural features, synthesis, and hypothesized biological activities.

Structural Analogues and Substituent Variations

A comparative analysis of substituents and linker types is summarized in Table 1.

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations:

- Thioacetyl vs. Oxoethyl Linkers: The thioacetyl group in the target compound may confer greater resistance to enzymatic hydrolysis compared to the oxoethyl linker in ’s compound .

- Heterocyclic Moieties: The pyridazine-thiazole combination in the target compound contrasts with ’s nitroaryl-thiadiazole system. Pyridazine rings are electron-deficient and may facilitate π-π stacking with protein targets, whereas nitroaryl groups () could act as electron-withdrawing motifs for DNA intercalation .

- Substituent Effects: The 2,4-dimethylthiazole group in the target compound likely enhances lipophilicity and target affinity compared to the fluorophenyl group in ’s analog, which may improve metabolic stability via fluorine’s inductive effects .

Biological Activity

Ethyl 4-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O3S2 |

| Molecular Weight | 428.5 g/mol |

| CAS Number | 894008-06-1 |

This compound incorporates thiazole and pyridazine moieties, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play critical roles in cell cycle regulation and are often overexpressed in various cancers. Inhibition of these kinases can lead to reduced cell proliferation, making such compounds promising candidates for cancer therapy .

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole and pyridazine derivatives. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines:

- Inhibition of CDK Activity : Compounds targeting CDK4/6 have been shown to significantly reduce the growth of tumor cells by inducing cell cycle arrest at the G1 phase .

- Case Studies : A study highlighted that a series of thiazole-pyrimidine derivatives exhibited potent antiproliferative activity against human cancer cell lines, suggesting that this compound may share similar properties .

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been investigated for various other biological activities:

- Antimicrobial Activity : Some thiazole-based compounds have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi .

- Anticonvulsant Effects : Certain thiazole-integrated compounds have shown promise in anticonvulsant activity, indicating a broader therapeutic potential beyond oncology .

Research Findings

A summary of key research findings regarding this compound is presented below:

Q & A

Q. What are the key synthetic strategies for preparing the core heterocyclic fragments of this compound?

The compound integrates a pyridazine ring, thiazole moiety, and piperazine-carboxylate backbone. Synthesis typically involves:

- Pyridazine-thioether linkage : Reacting 6-mercaptopyridazine derivatives with α-haloacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form thioacetate bridges .

- Piperazine functionalization : Ethyl chloroformate is used to introduce the carboxylate group at the piperazine nitrogen, followed by coupling with thioacetyl intermediates .

- Thiazole substitution : 2,4-Dimethylthiazole can be synthesized via cyclocondensation of thioamides with α-haloketones, as described in analogous thiophene and pyrazole syntheses .

Methodological Note : Purification often involves recrystallization from ethanol/DMF mixtures or column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized for structural confirmation in academic research?

Key analytical approaches include:

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Moderately soluble in DMSO and DMF (10–20 mg/mL), sparingly soluble in water. Ethanol/water mixtures (1:1) are optimal for biological assays .

- Stability :

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Docking studies : Molecular docking against targets like kinases or GPCRs predicts binding modes. For example, the pyridazine-thiazole system may occupy hydrophobic pockets, while the piperazine-carboxylate enhances solubility for membrane penetration .

- QSAR analysis : Correlate substituent effects (e.g., methyl groups on thiazole) with activity using Hammett constants or steric parameters .

Methodological Note : Use software like AutoDock Vina or Schrödinger Suite, parameterized with DFT-optimized geometries .

Q. How do researchers resolve contradictions in biological activity data across assays?

Case Example: If the compound shows inhibitory activity in enzyme assays but not in cell-based models:

- Permeability testing : Use Caco-2 monolayers or PAMPA assays to evaluate cellular uptake limitations .

- Metabolic stability : Incubate with liver microsomes to assess rapid degradation (e.g., esterase-mediated hydrolysis) .

- Off-target profiling : Screen against kinase panels to identify unintended interactions masking efficacy .

Q. What strategies are employed to improve synthetic yield of the thioacetyl-piperazine intermediate?

- Optimized coupling conditions : Replace traditional EDCI/HOBt with PyBOP or HATU for higher efficiency in amide/thioester formation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) for piperazine-acetyl coupling, achieving >85% yield .

- Byproduct mitigation : Add molecular sieves to absorb HCl generated during thioether formation, minimizing side reactions .

Q. How is the compound’s selectivity profile validated against structurally related off-targets?

- Competitive binding assays : Use fluorescent probes (e.g., ATP-γ-S for kinases) to quantify displacement .

- Crystallographic analysis : Co-crystallize the compound with target proteins to confirm binding-site interactions (e.g., hydrogen bonds with pyridazine N-atoms) .

- Mutagenesis studies : Introduce point mutations (e.g., Ser → Ala in catalytic sites) to isolate critical binding residues .

Q. What in vitro models are appropriate for evaluating its pharmacokinetic properties?

- Hepatic clearance : Rat or human hepatocytes assess phase I/II metabolism .

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantify % bound to albumin/globulins .

- CYP inhibition : Fluorogenic substrates in CYP3A4/2D6 assays identify drug-drug interaction risks .

Methodological Resources from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.